(E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE
Description
(E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a methylethyl group, and a propenamide moiety, which contribute to its distinct reactivity and applications in various fields.
Properties
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-2,3-diphenylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15(14-22-2)20-19(21)18(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16/h3-13,15H,14H2,1-2H3,(H,20,21)/b18-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNOZAVSQGRWSJ-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-1-methylethylamine and 2,3-diphenylpropenoic acid.
Condensation Reaction: The primary synthetic route involves a condensation reaction between 2-methoxy-1-methylethylamine and 2,3-diphenylpropenoic acid under controlled conditions to form the desired propenamide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.
Reaction Optimization: Use of advanced reactors and process control systems to optimize reaction conditions and maximize yield.
Purification: Implementation of purification techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy and methylethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-methylethyl acetate (PGMEA)
- 1-Methoxy-2-propyl acetate
- Propylene glycol 1-methyl ether 2-acetate
Uniqueness
(E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE stands out due to its unique combination of functional groups, which confer distinct reactivity and properties. Unlike similar compounds, it possesses both aromatic and aliphatic characteristics, making it versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
